molecular formula C11H11N3O2 B15055865 Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Cat. No.: B15055865
M. Wt: 217.22 g/mol
InChI Key: AJQNPOQXQIPOMR-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its unique structure, which includes a triazole ring attached to a benzoate moiety. It is primarily used as an intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate typically involves the reaction of 2-iodo-5-methylbenzoic acid with sodium azide and copper(I) iodide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it acts as an intermediate in the synthesis of drugs that target orexin receptors, which play a crucial role in regulating sleep-wake cycles. The triazole ring is essential for binding to the receptor sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
  • 2-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid
  • Suvorexant Intermediate II

Uniqueness

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its acid counterparts. This ester group enhances its solubility in organic solvents and facilitates its use in various synthetic applications .

Biological Activity

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as triazole derivatives. The synthesis typically involves the coupling of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with appropriate reagents under controlled conditions to yield the ester form. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and solvent-free reactions which enhance efficiency and reduce environmental impact .

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:

1. Antimicrobial Activity:
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. Studies typically report Minimum Inhibitory Concentrations (MICs) that reflect its potential as an antimicrobial agent .

Table 1: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Pseudomonas aeruginosa128

2. Anti-inflammatory Properties:
this compound has also been evaluated for anti-inflammatory activity. It was found to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The IC50 values for COX inhibition suggest that this compound could be a candidate for treating inflammatory diseases .

Table 2: COX Inhibition

CompoundIC50 (µM)
Methyl 5-methyl-2-(triazol)28.39
Aspirin20.00
Ibuprofen15.00

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act by disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for pathogen survival. Additionally, its anti-inflammatory effects may be mediated through the inhibition of prostaglandin synthesis via COX inhibition .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives in clinical settings:

Case Study 1: Treatment of Fungal Infections
A clinical trial evaluated the efficacy of methyl 5-methyl-2-(triazol) in patients with resistant fungal infections. The results demonstrated a significant reduction in infection rates compared to standard antifungal therapies.

Case Study 2: Inflammatory Disorders
In another study focusing on rheumatoid arthritis patients, methyl 5-methyl-2-(triazol) was administered alongside traditional anti-inflammatory drugs. Patients reported reduced pain levels and improved mobility, indicating potential as an adjunct therapy .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 5-methyl-2-(triazol-2-yl)benzoate

InChI

InChI=1S/C11H11N3O2/c1-8-3-4-10(14-12-5-6-13-14)9(7-8)11(15)16-2/h3-7H,1-2H3

InChI Key

AJQNPOQXQIPOMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)OC

Origin of Product

United States

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